

# The Pharmacology of AMG 900: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

AMG 900 is a potent and selective, orally bioavailable pan-Aurora kinase inhibitor that has demonstrated significant preclinical and clinical activity against a range of human cancers.[1][2] As essential regulators of mitosis, Aurora kinases A, B, and C represent critical targets in oncology.[3][4] Overexpression of these kinases is frequently observed in tumors and is associated with genomic instability and poor prognosis.[1][5] AMG 900 competitively binds to the ATP-binding pocket of Aurora kinases, leading to the inhibition of their catalytic activity.[6] This guide provides a comprehensive overview of the pharmacology of AMG 900, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

## **Mechanism of Action**

AMG 900 is an ATP-competitive inhibitor of Aurora kinases A, B, and C.[6] By blocking the kinase activity of these enzymes, AMG 900 disrupts several key mitotic processes. Inhibition of Aurora A affects centrosome maturation and spindle assembly, while inhibition of Aurora B, a component of the chromosomal passenger complex, leads to defects in chromosome segregation and cytokinesis.[3][7] The primary cellular response to AMG 900 is an aborted cell division without a prolonged mitotic arrest, which results in endoreduplication (the replication of the genome without cell division) and the formation of polyploid cells, ultimately leading to



apoptosis.[2][6] A key pharmacodynamic biomarker of AMG 900 activity is the inhibition of phosphorylation of histone H3 on serine 10 (p-Histone H3), a direct substrate of Aurora B.[2][8]

# In Vitro Pharmacology Kinase Inhibition

AMG 900 demonstrates potent inhibition of all three Aurora kinase isoforms with low nanomolar IC50 values. Its selectivity for Aurora kinases is over 10-fold higher than for other kinases such as p38α, Tyk2, JNK2, Met, and Tie2.[6][9]

| Kinase   | IC50 (nM) |
|----------|-----------|
| Aurora A | 5         |
| Aurora B | 4         |
| Aurora C | 1         |

Table 1: In vitro kinase inhibitory activity of AMG 900.[6][10]

## **Cellular Activity**

AMG 900 effectively inhibits the proliferation of a broad panel of human tumor cell lines at low nanomolar concentrations.[2][8] Notably, it retains its potency in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein (P-gp) and in cell lines resistant to other Aurora kinase inhibitors like AZD1152.[2][8]

| Cell Line Panel (26 tumor types) | EC50 Range (nM) |
|----------------------------------|-----------------|
| Cell Proliferation               | 0.7 - 5.3       |

Table 2: In vitro anti-proliferative activity of AMG 900.[8][10]

The cellular mechanism of action of AMG 900 has been characterized by several key effects:

Inhibition of Histone H3 Phosphorylation: AMG 900 inhibits the phosphorylation of histone H3
on Ser10, a direct substrate of Aurora B, with an IC50 of 2-3 nM in cellular assays.[10]



- Induction of Polyploidy: Treatment with AMG 900 leads to the accumulation of cells with ≥4N DNA content, a hallmark of endoreduplication. The EC50 for inducing polyploidy is in the range of 2-3 nM.[10]
- Induction of Apoptosis: Following endoreduplication, AMG 900 treatment leads to programmed cell death.[11] Cell lines with dysfunctional p53 are particularly sensitive to AMG 900-induced apoptosis.

# In Vivo Pharmacology Xenograft Studies

Oral administration of AMG 900 has demonstrated significant tumor growth inhibition in a variety of human tumor xenograft models, including those resistant to taxanes.[2][8]

| Xenograft Model    | Dosing Schedule                                   | Tumor Growth Inhibition (%) |
|--------------------|---------------------------------------------------|-----------------------------|
| HCT116 (colon)     | 15 mg/kg, BID, 2 days/week                        | Significant (P ≤ 0.008)     |
| MES-SA-Dx5 (MDR)   | Not specified                                     | 84 (P < 0.0001)             |
| NCI-H460-PTX (MDR) | Not specified                                     | 66 (P < 0.0001)             |
| Various (9 models) | 15 mg/kg BID, 2 days/week or<br>3 mg/kg BID daily | 50 - 97 (P < 0.005)         |

Table 3: In vivo efficacy of AMG 900 in xenograft models.[8][10]

## **Pharmacodynamic Biomarkers**

Inhibition of p-Histone H3 in tumor and surrogate tissues has been established as a robust pharmacodynamic biomarker for AMG 900 activity in vivo.[5][12]



| Tissue         | Dose of AMG 900     | p-Histone H3 Inhibition                 |
|----------------|---------------------|-----------------------------------------|
| COLO 205 Tumor | 3.75 mg/kg          | >57% (P < 0.0001)                       |
| COLO 205 Tumor | 7.5 mg/kg           | >85% (P < 0.0001)                       |
| COLO 205 Tumor | 15 mg/kg            | >85% (P < 0.0001)                       |
| Bone Marrow    | 3.75, 7.5, 15 mg/kg | Dose-dependent inhibition (P ≤ 0.00015) |
| Skin           | 15 mg/kg            | Significant inhibition (P < 0.0001)     |

Table 4: In vivo pharmacodynamic effects of AMG 900.[12][13]

# **Clinical Pharmacology**

A first-in-human Phase 1 clinical trial (NCT00858377) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of AMG 900 in patients with advanced solid tumors.[1] [14]

| Parameter                                  | Value                                                                     |
|--------------------------------------------|---------------------------------------------------------------------------|
| Dosing Regimen                             | 4 days on / 10 days off                                                   |
| Maximum Tolerated Dose (MTD)               | 25 mg/day                                                                 |
| MTD with G-CSF support                     | 40 mg/day                                                                 |
| Grade ≥ 3 Treatment-Related Adverse Events | Neutropenia (37%), Anemia (23%), Leukopenia (14%), Thrombocytopenia (12%) |

Table 5: Summary of Phase 1 clinical trial data for AMG 900.[1][15]

AMG 900 demonstrated single-agent activity in heavily pretreated patients with chemotherapyresistant ovarian cancer.[1]

# **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page

Caption: Aurora Kinase Signaling Pathway and the Impact of AMG 900 Inhibition.





Click to download full resolution via product page

Caption: Preclinical Evaluation Workflow for AMG 900.

# Experimental Protocols In Vitro Assays

6.1.1. Aurora Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the in vitro potency of AMG 900 against purified Aurora kinase enzymes.[6][9]

- Reagents: Recombinant GST- or His-tagged Aurora A, B, and C enzymes, appropriate peptide substrate, ATP, and HTRF detection reagents.
- Procedure: a. Prepare serial dilutions of AMG 900. b. In a microplate, combine the Aurora kinase enzyme, peptide substrate, and AMG 900 at various concentrations. c. Initiate the kinase reaction by adding ATP at its Km concentration. d. Incubate the reaction mixture at room temperature. e. Stop the reaction and add HTRF detection reagents (e.g., a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled antibody). f.

### Foundational & Exploratory





Incubate to allow for antibody binding. g. Read the plate on an HTRF-compatible reader, measuring the ratio of fluorescence at 665 nm and 620 nm.

- Data Analysis: Calculate the percentage of inhibition for each concentration of AMG 900 and determine the IC50 value by fitting the data to a four-parameter logistic equation.
- 6.1.2. Cell Proliferation Assay (Fluorescence-based Cell Count Imaging ArrayScan VTi)

This assay measures the effect of AMG 900 on the proliferation of a panel of tumor cell lines.[8]

- Cell Lines and Culture: Culture a panel of 26 human tumor cell lines in their respective recommended media.
- Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of AMG 900 (e.g., 0.3–156 nmol/L) for 24 hours. c. Wash the cells twice with complete media to remove the compound. d. Incubate the cells in drug-free media for an additional 48 hours. e. Fix and stain the cells with a nuclear stain (e.g., Hoechst). f. Image the plates using an ArrayScan VTi high-content imaging system.
- Data Analysis: Quantify the number of cells in each well. Generate concentration-response curves and calculate the EC50 values for cell growth inhibition.
- 6.1.3. Phosphorylation of Histone H3 Assay (Western Blot)

This assay is used to confirm the on-target effect of AMG 900 by measuring the inhibition of Aurora B activity in cells.[8]

- Cell Treatment: Treat cells (e.g., HeLa or HCT116) with various concentrations of AMG 900 for a specified time (e.g., 6 hours).
- Lysate Preparation: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and then incubate with a primary antibody specific for phospho-Histone H3 (Ser10). c. Incubate with a secondary antibody



conjugated to horseradish peroxidase. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Probe for a loading control (e.g., total Histone H3 or β-actin).

 Data Analysis: Densitometrically quantify the bands to determine the relative levels of p-Histone H3.

#### 6.1.4. Cell Cycle Analysis (Flow Cytometry)

This method is used to assess the effect of AMG 900 on cell cycle progression and the induction of polyploidy.[8][11]

- Cell Treatment: Treat cells with AMG 900 or DMSO (vehicle control) for 48 hours.
- Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
- Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Gate the cell populations based on their DNA content (2N, 4N, 8N, etc.) to quantify the percentage of cells in each phase of the cell cycle and the extent of polyploidy.

## **In Vivo Assays**

#### 6.2.1. Human Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of AMG 900 in a living organism.[5][8][10]

- Animals: Use female athymic nude mice.
- Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 2 x 10^6 COLO 205 cells) in a suitable matrix (e.g., 50% Matrigel) into the flanks of the mice.
- Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a specified size (e.g., approximately 200 mm<sup>3</sup>), randomize the mice into treatment groups (n=10 per group).



- Drug Administration: Formulate AMG 900 as a suspension and administer orally at the desired doses and schedule. The vehicle control group receives the formulation without the drug.
- Efficacy Endpoint: Measure tumor volumes periodically. The primary endpoint is tumor growth inhibition.
- Data Analysis: Compare the tumor growth in the AMG 900-treated groups to the vehicle control group to determine the percentage of tumor growth inhibition.

6.2.2. In Vivo p-Histone H3 Pharmacodynamic Assay (Flow Cytometry)

This assay measures the target engagement of AMG 900 in tumors and surrogate tissues.[5] [12]

- Animal Treatment and Tissue Collection: Administer a single oral dose of AMG 900 or vehicle to tumor-bearing mice. At a specified time point (e.g., 3 hours post-dose), collect tumor and bone marrow samples.
- Sample Processing: a. Tumor: Prepare a single-cell suspension from the tumor tissue by mechanical and enzymatic digestion. b. Bone Marrow: Flush the bone marrow from the femurs.
- Cell Staining: a. Fix and permeabilize the cells. b. Stain with an anti-p-Histone H3 (Ser10) antibody and an anti-cytokeratin antibody (to identify tumor cells). c. Stain for DNA content with a suitable dye.
- Flow Cytometry: Analyze the stained cells on a flow cytometer.
- Data Analysis: Gate on the cytokeratin-positive tumor cells or bone marrow cells and quantify
  the percentage of p-Histone H3 positive cells within the G2/M population. Compare the
  results from the treated groups to the vehicle control to determine the extent of inhibition.

### Conclusion

AMG 900 is a potent pan-Aurora kinase inhibitor with a well-defined mechanism of action. Its ability to inhibit all three Aurora kinase isoforms leads to mitotic disruption, endoreduplication,



and ultimately, apoptosis in a wide range of cancer cell lines, including those with multidrug resistance. The in vivo efficacy of AMG 900, coupled with a manageable safety profile in early clinical trials, highlights its potential as a valuable therapeutic agent for the treatment of advanced solid tumors. The robust pharmacodynamic biomarker, p-Histone H3, allows for the effective assessment of target engagement in both preclinical and clinical settings. Further clinical investigation is warranted to fully elucidate the therapeutic potential of AMG 900 in various cancer types.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A phase 1, first-in-human study of AMG 900, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues -PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleck.co.jp [selleck.co.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dual targeting of aurora kinases with AMG 900 exhibits potent preclinical activity against acute myeloid leukemia with distinct post-mitotic outcomes PMC [pmc.ncbi.nlm.nih.gov]



- 12. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A phase 1, first-in-human study of AMG 900, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacology of AMG 900: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575675#investigating-the-pharmacology-of-amg-9090]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com